

A Technical Guide to the Spectroscopic Data of Diaminopropane Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diaminopropane*

Cat. No.: *B031400*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the commercially available isomers of **diaminopropane**: **1,2-diaminopropane** and **1,3-diaminopropane**. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who utilize these compounds in their work.

A third isomer, **2,2-diaminopropane** (also known as propane-2,2-diamine), is notably absent from this guide. Extensive searches of chemical databases and literature have yielded no publicly available experimental spectroscopic data for this compound. This suggests that **2,2-diaminopropane** may be highly unstable or not readily synthesized and isolated, precluding its routine spectroscopic characterization.

Spectroscopic Data of 1,2-Diaminopropane

1,2-Diaminopropane is a chiral molecule, and its spectroscopic data is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.8 - 2.9	Multiplet	1H	CH
~2.5 - 2.6	Multiplet	1H	CH ₂ (diastereotopic)
~2.3 - 2.4	Multiplet	1H	CH ₂ (diastereotopic)
~1.2	Broad Singlet	4H	NH ₂
~1.0	Doublet	3H	CH ₃

¹³C NMR

Chemical Shift (ppm)	Assignment
~50	CH
~48	CH ₂
~22	CH ₃

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3360, ~3280	Strong, Sharp	N-H Stretch (asymmetric and symmetric)
~2960 - 2850	Strong	C-H Stretch (aliphatic)
~1600	Medium	N-H Bend (scissoring)
~1460	Medium	C-H Bend (asymmetric)
~830	Strong, Broad	N-H Wag

Mass Spectrometry (MS) Data

The mass spectrum of 1,2-**diaminopropane** is characterized by a molecular ion peak and prominent fragment ions resulting from the cleavage of C-C and C-N bonds.

m/z	Relative Intensity	Assignment
74	Moderate	[M] ⁺ (Molecular Ion)
58	Moderate	[M - NH ₂] ⁺
44	High	[CH ₃ CHNH ₂] ⁺
30	High	[CH ₂ NH ₂] ⁺

Spectroscopic Data of 1,3-Diaminopropane

1,3-Diaminopropane is an achiral molecule with a plane of symmetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data.

[1][2]

¹H NMR

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.7	Triplet	4H	CH ₂ -N
~1.6	Quintet	2H	C-CH ₂ -C
~1.3	Broad Singlet	4H	NH ₂

¹³C NMR

Chemical Shift (ppm)	Assignment
~40	CH ₂ -N
~35	C-CH ₂ -C

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3360, ~3280	Strong, Sharp	N-H Stretch (asymmetric and symmetric)
~2930 - 2840	Strong	C-H Stretch (aliphatic)
~1600	Medium	N-H Bend (scissoring)
~1470	Medium	C-H Bend (scissoring)
~820	Strong, Broad	N-H Wag

Mass Spectrometry (MS) Data

The mass spectrum of 1,3-**diaminopropane** shows a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity	Assignment
74	Moderate	[M] ⁺ (Molecular Ion)
56	Moderate	[M - NH ₃] ⁺
44	Moderate	[CH ₂ CH ₂ NH ₂] ⁺
30	High	[CH ₂ NH ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the **diaminopropane** sample in 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterium oxide (D₂O), or

deuterated methanol (CD_3OD)). The choice of solvent will depend on the solubility of the sample and the desired exchange of labile amine protons.

- Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - The NMR spectrometer is typically operated at a magnetic field strength of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
 - The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field and optimal resolution.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-10 ppm).
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope. The spectral width should be set to encompass the expected range of carbon chemical shifts (typically 0-60 ppm for aliphatic amines).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
 - Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a drop of the liquid sample is placed directly on the ATR crystal.

- Instrument Setup:
 - The FTIR spectrometer should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
 - A background spectrum of the empty sample holder (or clean ATR crystal) should be collected before acquiring the sample spectrum.
- Data Acquisition:
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

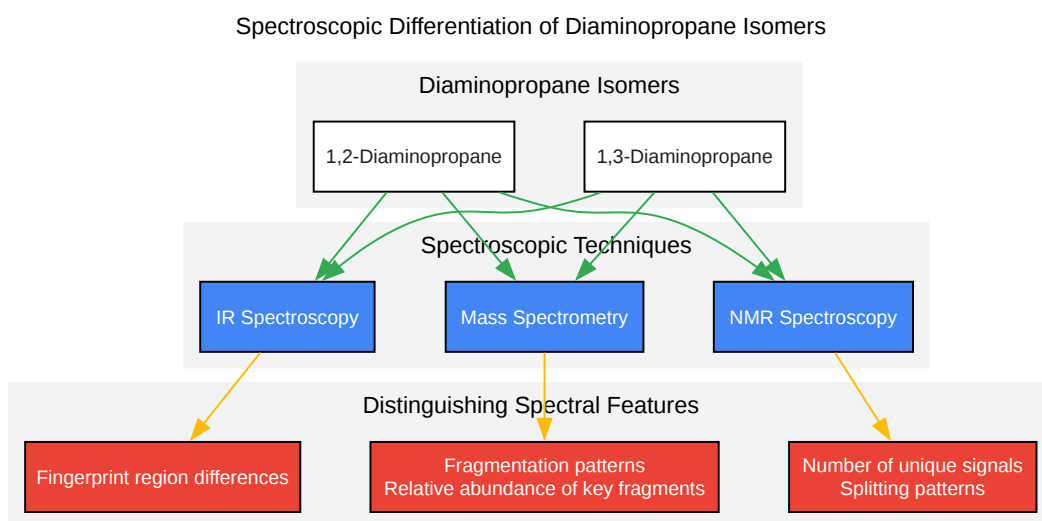
Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - The **diaminopropane** sample can be introduced into the mass spectrometer via a direct insertion probe for solids or liquids with low volatility, or through a gas chromatograph (GC-MS) for volatile liquids.
 - Electron Ionization (EI) is a common method for generating ions, typically using an electron beam with an energy of 70 eV.
- Mass Analysis:
 - The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic sector.
- Data Acquisition:
 - The detector records the abundance of ions at each m/z value.

- The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualizations

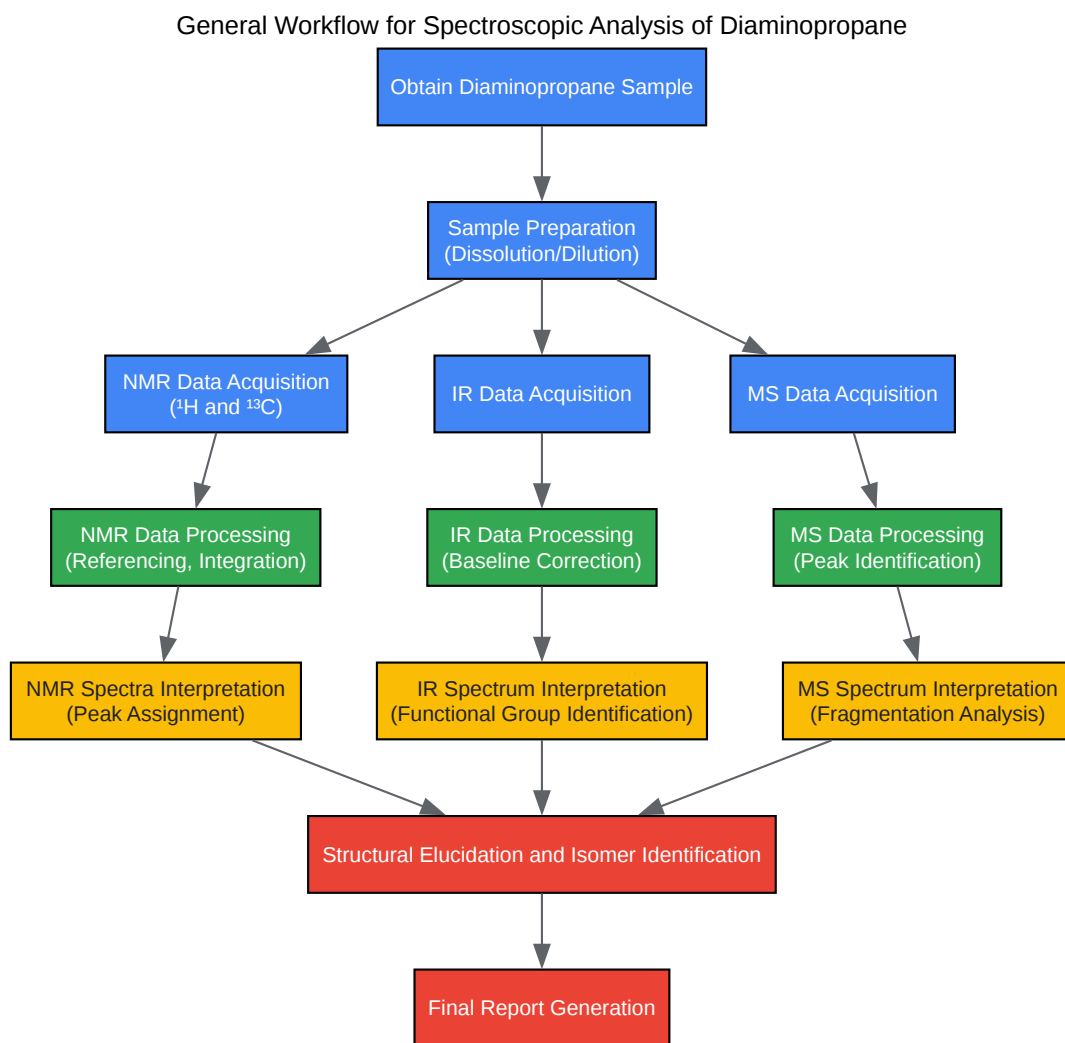
Spectroscopic Differentiation of Diaminopropane Isomers



[Click to download full resolution via product page](#)

Caption: Differentiation of **diaminopropane** isomers via spectroscopy.

General Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis of **diaminopropane**.

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of Diaminopropane Isomers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b031400#spectroscopic-data-nmr-ir-ms-of-diaminopropane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com